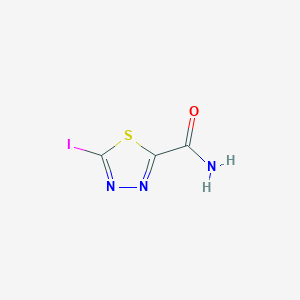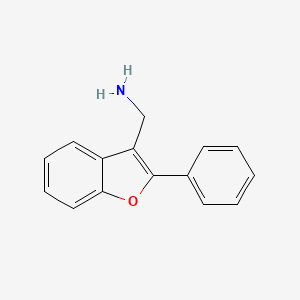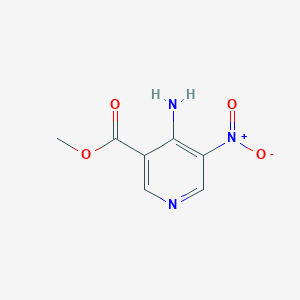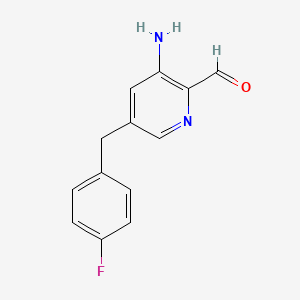
Pyrimidine-5-carbonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine-5-carbonyl chloride hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is a derivative of pyrimidine, characterized by the presence of a carbonyl chloride group at the 5-position and a hydrochloride group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-5-carbonyl chloride hydrochloride typically involves the chlorination of pyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform. The resulting pyrimidine-5-carbonyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
Pyrimidine-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield pyrimidine-5-carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for the chlorination of pyrimidine-5-carboxylic acid.
Hydrochloric Acid: Used to convert pyrimidine-5-carbonyl chloride to its hydrochloride salt.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or Aqueous Base: For hydrolysis reactions.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Pyrimidine-5-carboxylic Acid: Formed from hydrolysis reactions.
Hydrazones and Oximes: Formed from condensation reactions.
科学研究应用
Pyrimidine-5-carbonyl chloride hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of pyrimidine-5-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrochloride group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
Pyrimidine-5-carboxylic Acid: Lacks the carbonyl chloride group but shares the pyrimidine core structure.
Pyrimidine-5-carbonitrile: Contains a nitrile group instead of a carbonyl chloride group.
Pyrimidine-4,6-dicarboxylic Acid: Contains carboxylic acid groups at positions 4 and 6.
Uniqueness
Pyrimidine-5-carbonyl chloride hydrochloride is unique due to the presence of both a carbonyl chloride group and a hydrochloride group. This combination imparts distinct reactivity and solubility properties, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
属性
分子式 |
C5H4Cl2N2O |
|---|---|
分子量 |
179.00 g/mol |
IUPAC 名称 |
pyrimidine-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-1-7-3-8-2-4;/h1-3H;1H |
InChI 键 |
CCQXMQHBIDMKCV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=N1)C(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)






![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)

![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)

